Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.
Major Products:
Oxidation: Benzyl 2-(formylmethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate.
Reduction: Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-methanol.
Substitution: Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-thioacetate.
Scientific Research Applications
Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic areas.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of polymers.
Mechanism of Action
The mechanism of action of Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
- Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-acetate
- Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-thioacetate
- Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxamide
Uniqueness: Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article provides an overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
The compound consists of a pyrrolidine ring, a benzyl group, and a methoxy substituent, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Enzyme Inhibition
Research has indicated that this compound acts as an enzyme inhibitor. Its ability to interact with specific molecular targets positions it as a valuable tool in the study of enzyme mechanisms and protein-ligand interactions. Such interactions are crucial for understanding the compound's potential therapeutic applications .
Neuroleptic Activity
In studies focusing on neuroleptic compounds, derivatives similar to Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine have shown promising results in treating psychotic disorders. For instance, related compounds demonstrated significant antipsychotic effects, with some exhibiting potency much greater than established drugs like haloperidol and metoclopramide . This suggests that modifications to the structure of Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine could yield derivatives with enhanced neuroleptic activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl group into the pyrrolidine derivative.
- Attachment of Functional Groups : Additional functional groups, such as methoxy or carboxylate, are introduced using standard organic synthesis techniques.
These methods highlight the compound's versatility as an intermediate in organic synthesis, allowing for the exploration of various derivatives with potentially different biological activities .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential applications:
- Neuroleptic Efficacy : A study evaluated a series of benzamides derived from pyrrolidines, demonstrating that certain modifications significantly enhanced their neuroleptic efficacy compared to traditional treatments .
- Enzymatic Interaction Studies : Research has focused on how Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine interacts with enzymes, influencing biochemical pathways critical for drug development .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H19N2O2 | Lacks methoxy group; simpler structure |
(2S,4S)-benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | C13H19N3O3 | Contains hydroxymethyl instead of methoxy |
(2S,4R)-benzyl 4-hydroxy-2-(methylamino)pyrrolidine-1-carboxylate | C14H21N3O3 | Hydroxyl group instead of methoxy; features methylamino substitution |
The uniqueness of Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine lies in its specific combination of functional groups. This distinct structure may confer unique biological activities compared to similar compounds, enhancing its potential in drug design and development .
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(11-16)8-13(19-2)9-17(15)14(18)20-10-12-6-4-3-5-7-12/h3-7,13H,8-11,16H2,1-2H3 |
InChI Key |
YDMCUZDOVWKDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)OC)CN |
Origin of Product |
United States |
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